molecular formula C24H21NO4 B556947 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid CAS No. 220498-02-2

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Cat. No. B556947
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-JOCHJYFZSA-N
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Description

“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid” is a chemical compound. It has a molecular formula of C23H26N2O6 and a molecular weight of 426.46 .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The InChI code can provide a standard way to encode the molecular structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 426.46 . Other physical and chemical properties such as melting point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of N-Protected β-Amino Acids : A successful application of the Arndt-Eistert protocol using N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids, leading to the synthesis of enantiomerically pure N-Fmoc-protected β-amino acids in high yield (Ellmerer-Müller et al., 1998).
  • Preparation for Solid-Phase Syntheses : The method described for preparing N-Fmoc-protected β2-homoamino acids is suitable for large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Self-Assembly and Structural Studies

  • Self-Assembled Structures by Fmoc Modified Amino Acids : Studies of self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids, showing various morphologies like flower-like and tube-like structures under different conditions (Gour et al., 2021).

Applications in Peptide Synthesis

  • Enantioselective Synthesis in Peptides : The protected amino acid is used in the enantioselective synthesis of derivatives for incorporation into biologically active peptides (Paladino et al., 1993).
  • Novel Linkers for Solid Phase Synthesis : The synthesis of novel linkers using the compound for solid-phase synthesis, showing higher acid stability compared to standard linkers (Bleicher et al., 2000).

Other Research Applications

  • Chiral Compound Production : A novel method for producing enantiomerically pure hydroxycarboxylic acids, using microbial polyester polyhydroxyalkanoates (PHAs) for depolymerization, demonstrates the compound's potential in chiral compound production (Lee et al., 1999).
  • Surfactants for Carbon Nanotubes : The compound's derivatives are used as surfactants for carbon nanotubes, providing homogeneous aqueous nanotube dispersions under physiological conditions (Cousins et al., 2009).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization of its physical and chemical properties, exploration of its potential biological activities, and assessment of its safety and environmental impact .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

CAS RN

220498-02-2
Record name Fmoc-(R)-3-amino-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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